7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one
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Overview
Description
7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
The synthesis of 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated precursors and methylation reactions to introduce the bromo and methyl groups at the desired positions on the furo-pyridine ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide or sodium methoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Scientific Research Applications
7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one include other furo-pyridine derivatives, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar fused ring system but with different substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyridine ring but have different fused ring systems.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine ring but with different heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
7-bromo-5-methylfuro[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNO2/c1-10-4-6(9)7-5(8(10)11)2-3-12-7/h2-4H,1H3 |
InChI Key |
RZVXHNXXRQRLMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=CO2)Br |
Origin of Product |
United States |
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